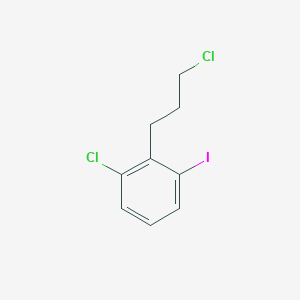

1-Chloro-2-(3-chloropropyl)-3-iodobenzene

Description

1-Chloro-2-(3-chloropropyl)-3-iodobenzene (C₉H₈Cl₂I) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), a 3-chloropropyl group (position 2), and iodine (position 3). The iodine atom introduces significant steric bulk and polarizability, while the chloropropyl group contributes to electron-withdrawing effects.

Properties

Molecular Formula |

C9H9Cl2I |

|---|---|

Molecular Weight |

314.97 g/mol |

IUPAC Name |

1-chloro-2-(3-chloropropyl)-3-iodobenzene |

InChI |

InChI=1S/C9H9Cl2I/c10-6-2-3-7-8(11)4-1-5-9(7)12/h1,4-5H,2-3,6H2 |

InChI Key |

OSKAPRCYRCIBEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CCCCl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene

General Synthetic Strategies

The synthesis of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene generally involves:

- Halogenation of appropriately substituted benzene derivatives

- Introduction of the 3-chloropropyl side chain via nucleophilic substitution or cross-coupling reactions

- Selective iodination at the aromatic ring

Detailed Synthetic Routes

Halogenation and Side Chain Introduction

A typical synthetic approach starts from a chlorinated and iodinated benzene precursor, followed by alkylation with a chloropropyl moiety:

- Step 1: Preparation of 1-chloro-3-iodobenzene or related halogenated intermediates via electrophilic aromatic substitution or metal-halogen exchange reactions under inert atmosphere conditions. For example, lithiation or Grignard formation followed by iodine quenching can introduce iodine selectively.

- Step 2: Attachment of the 3-chloropropyl group is commonly achieved via nucleophilic substitution of a suitable leaving group (e.g., bromopropyl or chloropropyl halide) on the aromatic ring or via cross-coupling catalyzed by nickel or palladium complexes.

Nickel-Catalyzed Cross-Coupling

A modern approach involves nickel-catalyzed asymmetric synthesis techniques, where the 3-chloropropyl chain is introduced onto the aromatic ring bearing chlorine and iodine substituents. The reaction is typically conducted in anhydrous solvents like tetrahydrofuran (THF) or toluene, under nitrogen atmosphere, and reflux conditions for extended periods (e.g., 16–24 hours). Catalyst loadings range from 5 to 10 mol%, with reaction temperatures between 80–100 °C optimized for yield and selectivity.

Research Findings and Reaction Conditions

Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, toluene, 1,2-dichloroethane | Anhydrous, inert atmosphere required |

| Catalyst | Nickel(II) chloride or Pd-based catalysts | 5–10 mol% loading |

| Temperature | 80–100 °C | Reflux or controlled heating |

| Reaction Time | 16–24 hours | Monitored by TLC or GC-MS |

| Atmosphere | Nitrogen or argon | To prevent oxidation |

| Work-up | Extraction with dichloromethane, drying over MgSO4 | Purification by recrystallization or chromatography |

Analytical Characterization Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Structural confirmation | Signals for aromatic protons (δ 7.2–7.5 ppm), chloropropyl chain (δ 3.4–3.6 ppm) |

| ¹³C NMR | Carbon environment analysis | Quaternary carbons adjacent to halogens identified |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak consistent with C9H9Cl2I |

| X-ray Crystallography | Precise molecular geometry and bond lengths | C–I and C–Cl bond lengths ~2.1 Å and ~1.8 Å respectively, confirming substitution pattern |

Comparative Analysis with Related Compounds

Summary Table of Preparation Methods

Chemical Reactions Analysis

1-Chloro-2-(3-chloropropyl)-3-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation using reagents like potassium permanganate (KMnO4) can introduce functional groups such as carboxylic acids.

Coupling Reactions: The iodine atom makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Sodium amide (NaNH2) in liquid ammonia.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Coupling: Palladium catalysts (Pd/C) in the presence of bases like potassium carbonate (K2CO3).

Major Products:

- Substituted benzene derivatives.

- Oxidized products such as carboxylic acids.

- Biaryl compounds from coupling reactions.

Scientific Research Applications

1-Chloro-2-(3-chloropropyl)-3-iodobenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique halogenated structure.

Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs with improved efficacy and selectivity.

Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene involves its interaction with various molecular targets. The presence of halogen atoms allows it to participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards biological targets. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Receptors: It may interact with cell surface receptors, modulating signal transduction pathways.

DNA/RNA: The compound can intercalate into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-Chloro-2-(3-chloropropyl)benzene

- Structure : Lacks the iodine atom at position 3.

- Key Differences : The absence of iodine reduces molecular weight (MW ≈ 218.5 g/mol vs. ~315 g/mol for iodinated analogs) and polarizability. Reactivity is dominated by the chlorine and chloropropyl groups, favoring electrophilic substitution at positions para/meta to substituents.

1-Chloro-3-(3-chloropropyl)-4-iodobenzene (CAS 1804076-34-3)

- Structure : Iodine at position 4 and chloropropyl at position 3.

- Key Differences : Substituent positions alter electronic effects. Iodine at position 4 directs electrophiles to position 1 (ortho to Cl), whereas in the target compound, iodine at position 3 directs to position 5. Steric hindrance may differ due to substituent proximity.

- Data : MW = 314.98 g/mol (C₉H₉Cl₂I) .

1-(3-Chloropropyl)-3-fluoro-2-iodobenzene

- Structure : Fluorine replaces chlorine at position 3.

- This could enhance reactivity in nucleophilic aromatic substitution compared to chlorine.

- Source: notes structural similarity but focuses on fluorinated analogs .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Halogen Effects |

|---|---|---|---|

| Target Compound | ~315 | Cl (1), Cl-Pr (2), I (3) | High MW due to iodine; steric hindrance at position 3. |

| 1-Chloro-2-(3-chloropropyl)benzene | ~218.5 | Cl (1), Cl-Pr (2) | Lower MW; reduced steric bulk. |

| CAS 1804076-34-3 | 314.98 | Cl (1), Cl-Pr (3), I (4) | Iodine at position 4 alters reaction directing compared to target compound. |

| 1-(3-Chloropropyl)-3-fluoro-2-iodobenzene | ~298.5 | F (3), Cl-Pr (2), I (2) | Fluorine increases electronegativity, affecting electronic distribution. |

Biological Activity

1-Chloro-2-(3-chloropropyl)-3-iodobenzene is a halogenated aromatic compound notable for its unique molecular structure, which includes a benzene ring with chlorine and iodine substituents along with a chloropropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with enzymes and nucleic acids.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃Cl₂I

- Molecular Weight : Approximately 314.97 g/mol

- Structural Features :

- Chlorine atom at the first position

- Chloropropyl group at the second position

- Iodine atom at the third position

The presence of halogen atoms enhances the compound's reactivity, allowing it to participate in various chemical reactions and biological interactions.

1-Chloro-2-(3-chloropropyl)-3-iodobenzene exhibits several biological activities primarily due to its halogenated structure:

- Enzyme Interaction : The compound can bind to enzyme active sites, potentially inhibiting or activating enzymatic activity. This mechanism is crucial for drug development, where modulation of enzyme function can lead to therapeutic effects.

- Receptor Modulation : It may interact with cell surface receptors, influencing signaling pathways that are essential for cellular communication and function.

- Nucleic Acid Intercalation : The compound has the potential to intercalate into nucleic acids, which could affect gene expression and replication processes. Such interactions are significant in the context of cancer research and treatment.

Case Studies and Research Findings

Research has highlighted various aspects of the biological activity of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene:

- Antimicrobial Activity : Studies indicate that halogenated compounds often exhibit antimicrobial properties. The specific activity of this compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further research is necessary to elucidate the exact mechanisms involved.

- Neuropharmacological Effects : Some derivatives of similar halogenated compounds have demonstrated neuropharmacological activities, suggesting potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

The biological activity of 1-Chloro-2-(3-chloropropyl)-3-iodobenzene can be compared with structurally similar compounds to understand its unique properties better:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-Chloro-2-(3-chloropropyl)benzene | Lacks iodine; less reactive | Lower antimicrobial activity |

| 1-Iodo-2-(3-chloropropyl)benzene | Lacks chlorine on the benzene ring | Potentially higher reactivity |

| 1-Bromo-2-(3-chloropropyl)-3-iodobenzene | Bromine replaces chlorine | Altered reactivity |

This comparative analysis highlights how variations in halogen substituents can influence biological activity and reactivity patterns.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-2-(3-chloropropyl)-3-iodobenzene, and how do reaction conditions influence yield?

- Methodological Answer : A feasible approach involves Friedel-Crafts alkylation of 1-chloro-3-iodobenzene with 3-chloropropyl chloride. Alternatively, nucleophilic aromatic substitution can introduce the chloropropyl group using a halogenated precursor. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts (evidence 14 references chlorinated aromatic alkylation) .

- Temperature control : Moderate heating (80–120°C) to avoid decomposition of iodinated intermediates.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Yield discrepancies (>20% variation) may arise from competing side reactions (e.g., over-alkylation); monitor via GC-MS or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy : Confirm substitution patterns (¹H NMR for chloropropyl chain integration; ¹³C NMR for iodine-induced deshielding) .

- Elemental analysis (EA): Verify Cl and I content within ±0.3% of theoretical values.

- Mass spectrometry (MS) : Identify molecular ion peaks (expected m/z ≈ 314.98) and fragmentation patterns .

Discrepancies in EA may indicate residual solvents or unreacted precursors; repeat recrystallization in hexane/ethyl acetate .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (≥8-hr breakthrough resistance) and polyvinyl alcohol lab coats .

- Ventilation : Conduct reactions in fume hoods with >12 air changes/hour to mitigate inhalation risks (PAC-1 = 10 ppm for chlorinated aromatics) .

- Spill management : Neutralize with activated carbon and dispose as halogenated waste .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodination in this compound?

- Methodological Answer : Iodination typically occurs at the meta position due to steric hindrance from the chloropropyl group and electronic effects (Cl as a weakly deactivating substituent). Computational studies (DFT) can map charge distribution to predict reactivity:

Q. How does this compound perform as a substrate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine atom serves as an effective leaving group for palladium-catalyzed couplings . Key considerations:

- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (80°C, 12 hr) achieves >70% coupling efficiency .

- Competing pathways : Chlorine may undergo undesired substitution; mitigate via ligand tuning (e.g., bulky phosphines to suppress β-hydride elimination) .

Monitor by TLC (Rf shift) and characterize coupled products via X-ray crystallography .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conflicting solubility values (e.g., in DMSO vs. toluene) may stem from:

Q. How can computational modeling predict the compound’s reactivity in radical-mediated transformations?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.